2-Nitroterephthalaldehyde
Overview
Description
2-Nitroterephthalaldehyde (CAS Number: 39909-72-3) is a chemical compound with the molecular formula C8H5NO4 . It has a molecular weight of 179.13 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 2-Nitroterephthalaldehyde contains a total of 18 bonds. There are 13 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aldehydes (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
2-Nitroterephthalaldehyde is a solid compound . It is stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Application in Organic Synthesis and Chemical Reactions
2-Nitroterephthalaldehyde has been utilized in various organic synthesis processes. For instance, a study by Palmieri et al. (2015) demonstrated the use of 2-oxoaldehydes (a class including 2-Nitroterephthalaldehyde) in the Nitroaldol (Henry) reaction with nitroalkanes, leading to the one-pot synthesis of 1,2-diketones. This process is significant as it offers a simplified approach for synthesizing complex organic compounds (Palmieri et al., 2015).
Photocleavable Protecting Groups in Synthesis
2-Nitroterephthalaldehyde derivatives have been explored as photocleavable protecting groups, which are crucial in the field of synthesis and 'caging'. Singh and Khade (2005) reported the use of 2-nitro-3-naphthalenemethanol, a related compound, as an efficient photocleavable protecting group for carboxylic acids. This application is particularly important in controlled release systems and in the development of light-sensitive therapeutic agents (Singh & Khade, 2005).
Catalytic and Sensing Applications
2-Nitroterephthalaldehyde and its derivatives find applications in catalysis and as sensing materials. For example, Özdemir (2016) conducted a study on symmetric diimine-Schiff bases containing the nitro group (derived from 2-nitroterephthalaldehyde) for detecting various metal ions. This application is vital in environmental monitoring and in the development of chemical sensors (Özdemir, 2016).
Potential in Drug Synthesis and Biomedical Research
While explicit studies on 2-Nitroterephthalaldehyde in drug synthesis were not found, related compounds, such as 3-nitro-2H-chromenes, have shown potential in biomedical research. Luque-Agudo et al. (2019) synthesized new 2-glyco-3-nitro-2H-chromenes and evaluated their antiproliferative activity against tumor cell lines. This research underscores the potential of nitro-containing compounds in the development of new pharmaceuticals (Luque-Agudo et al., 2019).
Safety And Hazards
2-Nitroterephthalaldehyde has been classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
properties
IUPAC Name |
2-nitroterephthalaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJZDFJGFMPBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372784 | |
Record name | 2-nitroterephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroterephthalaldehyde | |
CAS RN |
39909-72-3 | |
Record name | 2-nitroterephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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